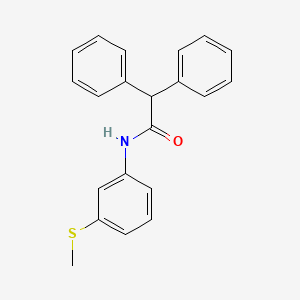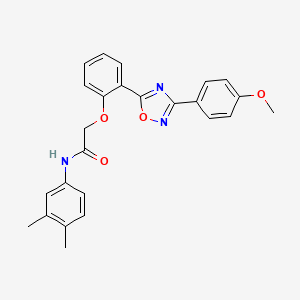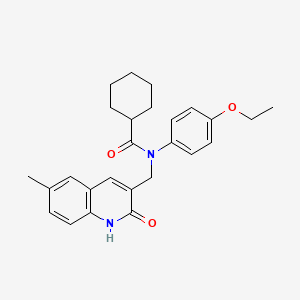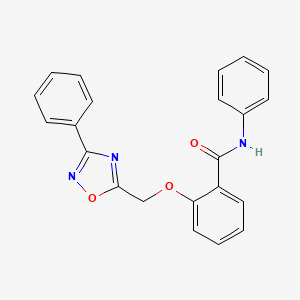
N-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Applications De Recherche Scientifique
Anti-Infective Agents
1,2,4-Oxadiazoles: have been extensively studied as anti-infective agents. Researchers have synthesized various substituted derivatives of 1,2,4-oxadiazoles, including HMS3458E08, with promising activities against bacteria, viruses, and parasites. These compounds exhibit potential as antimicrobial agents, making them valuable in the fight against infectious diseases .
Anticancer Properties
While specific studies on HMS3458E08 are limited, its structural similarity to other 1,2,4-oxadiazoles suggests potential anticancer activity. Researchers have explored related compounds and found them to exhibit cytotoxic effects against tumor cell lines. Further investigations into HMS3458E08’s antitumor properties are warranted .
Protein-Tyrosine Phosphatase (PTP1B) Inhibition
Certain 1,2,4-oxadiazole derivatives, including HMS3458E08, act as selective agonists against protein-tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for diabetes treatment .
Chemokine Receptor Modulation
HMS3458E08 and related compounds have shown selective agonist properties against chemokine receptor type 4 (CXCR4). CXCR4 is involved in immune responses, cell migration, and cancer metastasis. Modulating CXCR4 activity could have therapeutic implications in cancer and inflammatory diseases .
Vasodilator Potential
Although not directly studied for HMS3458E08, 1,2,4-oxadiazoles have been investigated as vasodilators. Their ability to relax blood vessels makes them relevant in cardiovascular research .
Scintillating Materials
1,2,4-Oxadiazoles, including HMS3458E08, have applications in scintillating materials. These materials emit light when exposed to radiation, making them useful in medical imaging and radiation detection .
Dyestuff Industry
HMS3458E08 and related compounds may find applications in the dyestuff industry. Their unique chemical properties make them potential candidates for developing novel dyes and pigments .
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of energetic materials .
Mécanisme D'action
Target of Action
The primary targets of HMS3458E08 are currently unknown. The compound’s structure, which includes a 1,2,4-oxadiazole ring, suggests it may interact with a variety of biological targets
Mode of Action
Compounds containing a 1,2,4-oxadiazole ring have been shown to exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-inflammatory effects . The specific interactions between HMS3458E08 and its targets that lead to these effects are still under investigation.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide-induced bv2 cells, suggesting they may affect inflammatory pathways
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.
Result of Action
Compounds containing a 1,2,4-oxadiazole ring have been shown to exhibit anti-inflammatory activity, suggesting that hms3458e08 may have similar effects
Propriétés
IUPAC Name |
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)27-15-20-24-21(25-28-20)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFDYHKTPZEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

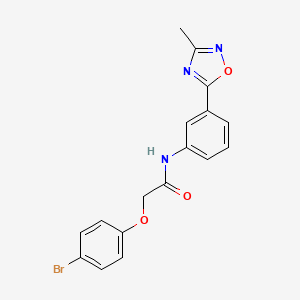
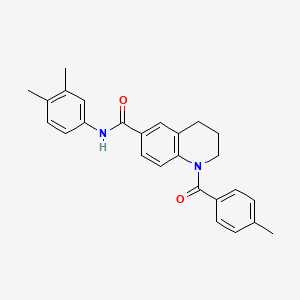

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
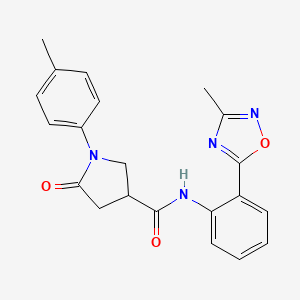
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
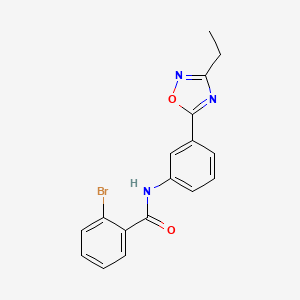
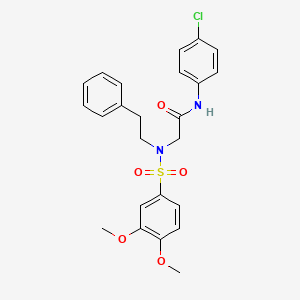
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
